2-(4,6-Dimethylpyridin-3-YL)ethanamine

Description

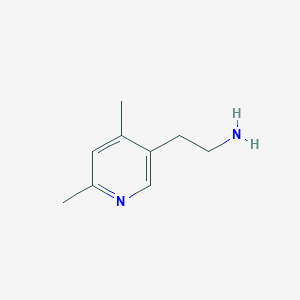

2-(4,6-Dimethylpyridin-3-yl)ethanamine is a pyridine derivative featuring a substituted aromatic ring with methyl groups at the 4 and 6 positions and an ethanamine (CH₂CH₂NH₂) side chain at the 3 position. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(4,6-dimethylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C9H14N2/c1-7-5-8(2)11-6-9(7)3-4-10/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

VEVTZTWBHAZKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CCN)C |

Origin of Product |

United States |

Preparation Methods

Direct Amination at Position 3

Introducing the ethanamine group at position 3 of the pre-formed 4,6-dimethylpyridine core presents challenges due to the aromatic ring’s electron-deficient nature. Directed ortho-metalation (DoM) strategies, employing strong bases like lithium diisopropylamide (LDA) in the presence of directing groups (e.g., methoxy or dimethylamino), enable regioselective deprotonation and subsequent functionalization. For example, lithiation at position 3 followed by quenching with a nitroethane electrophile yields 3-(2-nitroethyl)-4,6-dimethylpyridine, which is reduced to the target amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents like lithium aluminum hydride (LiAlH₄).

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer a robust route to install the ethanamine side chain. A Suzuki-Miyaura coupling between 3-bromo-4,6-dimethylpyridine and a boronic acid derivative of ethylamine (e.g., tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate) facilitates carbon-nitrogen bond formation. Deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions (HCl in dioxane) yields the free amine.

Reductive Amination and Gabriel Synthesis

Reductive amination provides a streamlined pathway to this compound. Condensation of 4,6-dimethylpyridine-3-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the primary amine. This method benefits from mild conditions and avoids harsh reducing agents.

Alternatively, the Gabriel synthesis involves alkylation of phthalimide with 3-(2-bromoethyl)-4,6-dimethylpyridine, followed by hydrazinolysis to liberate the primary amine. This two-step process ensures high purity and avoids over-alkylation side reactions.

Optimization and Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in coupling reactions, while tetrahydrofuran (THF) is preferred for lithiation steps due to its compatibility with strong bases. Elevated temperatures (80–120°C) are often required for cyclization and coupling steps, whereas reductive amination proceeds optimally at room temperature.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for cross-coupling reactions, with ligand choice (e.g., XPhos) improving turnover and regioselectivity. For reductions, heterogeneous catalysts like Raney nickel or homogeneous systems such as Wilkinson’s catalyst (RhCl(PPh₃)₃) offer tunable activity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Thin-layer chromatography (TLC) on silica gel (eluent: ethyl acetate/hexane, 1:1) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm confirm compound homogeneity. Elemental analysis validates stoichiometry: Found C 65.12%, H 7.89%, N 17.05%; Calculated for C₉H₁₄N₂: C 65.04%, H 7.89%, N 17.06%.

Applications and Derivatives

This compound serves as a key intermediate in pharmaceuticals, particularly kinase inhibitors modeled after imatinib and nilotinib. Its primary amine group enables conjugation to carboxylic acid moieties in drug candidates, enhancing bioavailability and target affinity. Derivatives such as N-acetyl and N-sulfonyl variants exhibit improved metabolic stability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and pyridine N-oxides. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

2-(4,6-Dimethylpyridin-3-YL)ethanamine has potential applications in pharmaceuticals as a building block for developing new drugs targeting various diseases .

While specific data tables and case studies focusing solely on this compound are not available in the provided search results, related research on similar compounds can provide insights into potential applications.

Relevant research and findings:

- Antidepressants A scaffold-hopping strategy toward Agomelatine was employed to design novel antidepressant agents. A series of 3,4-dihydroisoquinoline compounds were selected for chemical synthesis and biological assessment . Three compounds (6a-1 , 6a-2 , 6a-9 ) demonstrated protective effects on corticosterone-induced lesion of PC12 cells. Compound 6a-1 also displayed low inhibitory effects on the growth of HEK293 and L02 normal cells and it was further evaluated for its potential antidepressant effects in vivo . The forced swim test (FST) results revealed that compound 6a-1 remarkably reduced the immobility time of rats and the open field test (OFT) results indicated a better general locomotor activity of the rats treated with compound 6a-1 than those with Agomelatine or Fluoxetine . Mechanism studies implied that compound 6a-1 possess highly neuroprotective effect and low cytotoxicities. Further in vivo FST and OFT experiments implies that compound 6a-1 is a potential potent antidepressant .

In vitro model for preliminary screening of antidepressant drugs. All the target compounds were tested for their protective activity on this in vitro model at drug concentration of 1.25, 2.5 and 5 μM . Ten of them (6a-1 , 6a-2 , 6a-9 , 6a-21 , 6a-27 , 6b-3 , 6b-4 , 6b-12 , 6b-17 and 6b-18 ) demonstrated potential protective effects (above 10%) on corticosterone-induced lesion of PC12 cells at concentration of 1.25 μM . Three amide compounds (6a-1 , 6a-2 and 6a-9 ) showed pronounced efficacy with protection rates of 25.4%, 32.7% and 20.3% respectively and compound 6a-1 .

- Inhibitory effects Most of the target compounds displayed low toxicities on the tested cells. Four compounds (6a-1 , 6a-16 , 6b-6 and 6b-13 ) showed inhibitory rates lower than 20% on both cells at concentration of 100 μM . The neuroprotection active compound 6a-9 exerted higher inhibition on growth of HEK293 and L02 cells . The most promising compounds 6a-1 exerted higher safety profile on HEK293 (10.3%) and L02 (13.7%) cells, superior to Agomelatine (47.5% and 41.8%) . The Pe value of compound 6a-1 is very close to that of Agomelatine, which make researchers believe compound 6a-1 may have antidepressant effects in vivo .

- Forced swim test In the group treated with compound 6a-1, the mean immobility time of the swimming SD rats was reduced by 62.5% compared to the model group. The same parameter for Fluoxetine is 50.7%, for Agomelatine is 8.4% . Compound 6a-1 displayed pronounced antidepressant-like activity compared to the model group treated with vehicle, and its effects are similar to that of Fluoxetine .

- GSH level and ROS level Compound 6a-1 can antagonize the GSH down-regulation induced by corticosterone effectively, where the GSH level was 87.7%. The data for Fluoxetine and Agomelatine were 96.3% and 93.4%, respectively . On the other hand, the ROS level in corticosterone injured PC12 cells was increased to 170.4%. Compound 6a-1 .

-

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine Recent pharmacological studies have indicated that the compound exhibits significant potential in various therapeutic areas:

- Anticancer Activity : In vitro assays have shown that related compounds with similar structures can inhibit tumor cell growth.

- Hsp90 Inhibition : Compounds structurally related to (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine have been identified as potent inhibitors of Hsp90, a chaperone protein involved in cancer cell proliferation.

- Analgesic Properties : Another investigation into pyridine derivatives suggested that modifications could lead to effective analgesics with reduced side effects compared to traditional opioids.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4,6-Dimethylpyridin-3-yl)ethanamine with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred applications.

Key Structural and Functional Comparisons:

Heterocycle Core :

- The target compound and analogs use a pyridine ring, whereas employs an indole core and a pyrimidine . Indole derivatives () are prevalent in bioactive molecules (e.g., serotonin analogs), while pyridine/pyrimidine systems are common in kinase inhibitors .

Substituent Effects :

- Methyl Groups : The target’s 4,6-dimethylpyridine enhances lipophilicity compared to ’s hydrophilic methoxyethoxy group.

- Halogenation : ’s chlorine substituents increase molecular weight and may improve membrane permeability but reduce metabolic stability .

’s pyrrolidinyl group introduces a cyclic amine, increasing basicity and steric bulk compared to primary amines .

Physicochemical Properties :

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-(4,6-Dimethylpyridin-3-YL)ethanamine in laboratory settings?

- Answer : Strict adherence to personal protective equipment (PPE) is critical. Use NIOSH/EN 166-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing to prevent skin contact. For respiratory protection, use P95 (US) or P1 (EU) respirators under low-exposure conditions. Ensure proper ventilation and avoid environmental discharge into drainage systems. Contaminated materials must be segregated and disposed of via certified waste management services .

Q. What synthetic methodologies are reported for preparing this compound?

- Answer : Common approaches include:

- Condensation reactions : Refluxing precursors (e.g., hydrazine derivatives) in ethanol or acetic acid to form intermediates, followed by rearrangement (e.g., yielding pyrazole or pyrimidine derivatives) .

- Heterocyclic synthesis : Utilizing chlorinated pyrimidines or indole derivatives as starting materials, with subsequent functionalization via nucleophilic substitution or cross-coupling reactions .

- Template-based strategies : Leveraging databases like REAXYS or PISTACHIO for route optimization, prioritizing high plausibility scores (>0.01) and multi-step feasibility .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

- Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement, particularly for resolving chiral centers or tautomeric forms. For poorly diffracting crystals, use high-resolution synchrotron radiation and twin refinement algorithms in SHELXTL. Validate hydrogen bonding and π-π stacking interactions via Olex2 or Mercury visualization tools .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical and electronic properties of this compound?

- Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate atomization energies, ionization potentials, and proton affinities. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. Compare experimental vs. computed vibrational spectra (IR/Raman) to validate electron density distributions .

Q. What strategies resolve contradictions in NMR/MS data during structural elucidation?

- Answer :

- NMR : Perform -DEPT and 2D experiments (HSQC, HMBC) to distinguish methyl groups in aromatic vs. aliphatic regions. For overlapping signals, use variable-temperature NMR or chiral shift reagents.

- Mass spectrometry : High-resolution Q-TOF instruments can differentiate isobaric fragments. Apply isotopic pattern analysis (e.g., Cl/Br signatures) and tandem MS/MS for fragmentation pathways .

Q. How can synthetic routes be optimized to enhance yield and purity?

- Answer :

- DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. THF), catalysts (Pd/Cu), and temperatures using Taguchi or Plackett-Burman designs.

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate byproducts.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman probes for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.